molecular formula C21H18ClN3O B13174760 2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine

2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine

Cat. No.: B13174760
M. Wt: 363.8 g/mol
InChI Key: RHXPXZAMQOUUEL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a furo[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved through a condensation reaction involving 2-aminofuran and a suitable pyrimidine precursor.

    Aromatic substitution: The bis(4-methylphenyl) groups are introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzene and an appropriate catalyst such as aluminum chloride (AlCl3).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols, forming various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

2-(chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C21H18ClN3O/c1-12-3-7-14(8-4-12)17-18-20(23)24-16(11-22)25-21(18)26-19(17)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,23,24,25)

InChI Key

RHXPXZAMQOUUEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=C(C=C4)C

Origin of Product

United States

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